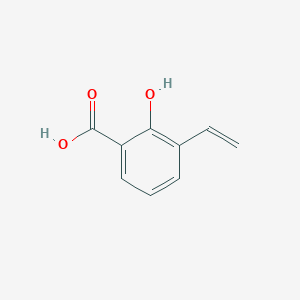

3-Ethenyl-2-hydroxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives

3-Ethenyl-2-hydroxybenzoic acid belongs to the family of substituted benzoic acids. Benzoic acid itself is a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). ymerdigital.com Its derivatives are formed by replacing one or more hydrogen atoms on the benzene ring with other functional groups. These substitutions significantly influence the molecule's physical and chemical properties, including its acidity, solubility, and biological activity. researchgate.netlibretexts.org

Substituted benzoic acids are widespread in nature and are crucial intermediates in the biosynthesis of many secondary metabolites. ymerdigital.com They are also synthesized for a vast array of applications, serving as precursors for pharmaceuticals, agrochemicals, food additives, and dyes. ymerdigital.comresearchgate.net The properties of a substituted benzoic acid are determined by the nature and position of its substituents. Functional groups are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). EWGs increase the acidity of the carboxylic acid, while EDGs decrease it. libretexts.org

In this compound, the benzene ring is modified with three substituents: a carboxylic acid group, a hydroxyl group, and an ethenyl (vinyl) group. Its structure is closely related to salicylic (B10762653) acid (2-hydroxybenzoic acid), a well-known compound used in the synthesis of aspirin. rsc.org The addition of the ethenyl group at the third position creates a unique molecular architecture.

Significance of Ethenyl and Hydroxyl Functional Group Interplay in Aromatic Systems

The chemical behavior of this compound is dictated by the electronic interactions between the hydroxyl (-OH), ethenyl (-CH=CH₂), and carboxyl (-COOH) groups, all attached to the aromatic ring.

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group, meaning it donates electron density to the benzene ring through resonance. This increases the ring's nucleophilicity, making it more susceptible to electrophilic substitution. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it. The hydroxyl group's ability to form hydrogen bonds also significantly influences the molecule's intermolecular interactions and physical properties. nih.govresearchgate.net

Ethenyl (Vinyl) Group (-CH=CH₂): The ethenyl group is a weakly activating group that also donates electron density to the aromatic system and acts as an ortho, para-director.

Overview of Current Academic Research Landscape for this compound

Direct academic research focusing exclusively on this compound is limited. However, the research landscape for structurally similar compounds provides valuable insights into its potential properties and applications.

A close analog, 3-ethyl-2-hydroxybenzoic acid (also known as 3-ethylsalicylic acid), has been identified as a useful research chemical. chemicalbook.comchemicalbook.com It is used in the preparation of other complex molecules, such as derivatives that act as inhibitors for enzymes like CD73, which is a target in disease treatment research. chemicalbook.comchemicalbook.com The primary difference is the ethyl group (-CH₂CH₃) in place of the ethenyl group, meaning the fundamental benzoic acid scaffold with substituents at positions 2 and 3 is a subject of scientific interest.

Research into other substituted benzoic acids is extensive, particularly in medicinal chemistry. For instance, 2,5-substituted benzoic acid scaffolds have been designed as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant targets in cancer therapy. nih.gov This highlights the utility of the substituted benzoic acid framework in creating molecules with specific biological activities. Similarly, various hydroxybenzoic acid isomers and their derivatives are studied for their biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. rasayanjournal.co.innih.gov

While specific synthesis routes for this compound are not documented, general methods for preparing substituted hydroxybenzoic acids, such as the Kolbe-Schmitt reaction, provide a foundational basis for its potential synthesis. google.com The synthesis of isomers like 2-hydroxybenzoic acid (salicylic acid) is a common procedure involving the hydrolysis of its ester, methyl salicylate (B1505791) (oil of wintergreen). rsc.org

The following table presents key identification and property data for this compound and its saturated analog, 3-ethyl-2-hydroxybenzoic acid, for comparison.

Interactive Data Table: Compound Properties

| Property | This compound | 3-Ethyl-2-hydroxybenzoic Acid |

|---|---|---|

| IUPAC Name | This compound | 3-ethyl-2-hydroxybenzoic acid nih.gov |

| Synonyms | 3-Vinylsalicylic acid | 3-Ethylsalicylic acid nih.gov |

| CAS Number | 61393-07-5 epa.gov | 4295-51-6 nih.gov |

| Molecular Formula | C₉H₈O₃ | C₉H₁₀O₃ nih.gov |

| Molecular Weight | 164.16 g/mol | 166.17 g/mol nih.gov |

| Melting Point | Not available | 112-112.5 °C chemicalbook.com |

| Boiling Point | Not available | 304.3±35.0 °C (Predicted) chemicalbook.com |

| Density | Not available | 1.247±0.06 g/cm³ (Predicted) chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

75848-62-3 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-ethenyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H8O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h2-5,10H,1H2,(H,11,12) |

InChI Key |

BZPQHHYKWTUHLK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(=CC=C1)C(=O)O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3 Ethenyl 2 Hydroxybenzoic Acid

Reactivity of the Ethenyl Moiety

The ethenyl group, being an unsaturated system, is a primary site for various addition and oxidation reactions. Its reactivity is influenced by the electronic effects of the hydroxyl and carboxylic acid groups on the aromatic ring.

Oxidative Reactions of the Ethenyl Group (e.g., using KMnO4)

The oxidation of the ethenyl group in 3-ethenyl-2-hydroxybenzoic acid with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is expected to readily occur. Under mild conditions, such as cold, dilute, and neutral or slightly alkaline KMnO₄, the ethenyl group would likely undergo syn-dihydroxylation to form 3-(1,2-dihydroxyethyl)-2-hydroxybenzoic acid. This reaction proceeds through a cyclic manganate (B1198562) ester intermediate. libretexts.orgyoutube.com

Under more vigorous conditions, such as hot, acidic, or concentrated alkaline KMnO₄, oxidative cleavage of the carbon-carbon double bond is anticipated. libretexts.orgyoutube.com This would lead to the formation of 2-hydroxy-3-formylbenzoic acid, which upon further oxidation would yield 2-hydroxyisophthalic acid (3-carboxy-2-hydroxybenzoic acid). libretexts.orgresearchgate.netmasterorganicchemistry.com The benzene (B151609) ring itself is generally resistant to oxidation by KMnO₄, except under harsh conditions. A kinetic study on the analogous oxidation of 3-formylsalicylic acid with potassium permanganate in an alkaline medium indicates that the reaction follows first-order kinetics with respect to the permanganate and fractional-order kinetics with respect to the organic substrate. researchgate.net The reaction is believed to proceed through the formation of short-lived hypomanganate(V) and manganate(VI) intermediates. researchgate.net

Table 1: Expected Products of Ethenyl Group Oxidation

| Oxidizing Agent | Conditions | Expected Major Product |

|---|---|---|

| KMnO₄ | Cold, dilute, neutral/alkaline | 3-(1,2-Dihydroxyethyl)-2-hydroxybenzoic acid |

Photochemical Isomerization and Dimerization Studies

While specific photochemical studies on this compound are not extensively documented, the behavior of analogous cinnamic acid derivatives provides insights into potential reactions. nitrkl.ac.in Cinnamic acids and their derivatives are well-known to undergo photochemical [2+2] cycloadditions upon UV irradiation, leading to the formation of cyclobutane (B1203170) dimers (truxillic and truxinic acids). The specific stereochemistry of the dimer formed is dependent on the crystal packing and the alignment of the molecules in the solid state or the reaction conditions in solution.

Furthermore, cis-trans isomerization of the ethenyl group is another plausible photochemical process. Irradiation with UV light could induce the isomerization between the E and Z isomers of this compound, should they be separable and stable enough to be studied.

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene ring towards electrophilic substitution is governed by the directing and activating or deactivating effects of the existing substituents: the hydroxyl group, the carboxylic acid group, and the ethenyl group.

Electrophilic Aromatic Substitution Studies (e.g., Bromination)

In electrophilic aromatic substitution reactions such as bromination, the hydroxyl group is a strongly activating, ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group. The ethenyl group is generally considered to be weakly activating and ortho-, para-directing.

Given the positions of the substituents in this compound, the directing effects are as follows:

The hydroxyl group at C-2 directs incoming electrophiles to positions 4 and 6.

The ethenyl group at C-3 directs to positions 5 and 1 (which is occupied by the carboxyl group).

The carboxylic acid group at C-1 directs to position 5.

The powerful activating and directing effect of the hydroxyl group is expected to dominate. Therefore, bromination of this compound would likely yield substitution primarily at the position para to the hydroxyl group (position 5) and to a lesser extent at the ortho position (position 6), which is sterically hindered. A study on the bromination of deactivated aromatic compounds in concentrated nitric acid suggests that the choice of solvent and catalyst system can significantly influence the outcome of the reaction, potentially favoring bromination over other side reactions like nitration. researchgate.net

Analysis of Regioselectivity and Steric Hindrance in Aromatic Transformations

The regioselectivity of electrophilic substitution on the this compound ring is a result of the combined electronic and steric effects of the substituents.

The hydroxyl group's strong activating effect, particularly at the para position (C-5), is the most significant factor. The carboxylic acid's deactivating nature at the ortho and para positions further disfavors substitution at positions 2, 4, and 6 relative to the carboxyl group itself. Steric hindrance from the adjacent ethenyl and carboxylic acid groups will also play a crucial role in disfavoring substitution at positions 4 and 6. Thus, electrophilic attack is most likely to occur at the C-5 position.

Carboxylic Acid and Phenolic Hydroxyl Group Derivatizations

The carboxylic acid and phenolic hydroxyl groups are amenable to a variety of derivatization reactions. nih.gov

The carboxylic acid group can undergo esterification by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. rasayanjournal.co.in For instance, reaction with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 3-ethenyl-2-hydroxybenzoate. Another method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of amides by reacting the carboxylic acid with an amine. thermofisher.com

The phenolic hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). For example, treatment with methyl iodide and a base like potassium carbonate would yield 3-ethenyl-2-methoxybenzoic acid. rasayanjournal.co.in The phenolic hydroxyl can also be acylated to form an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. A classic example is the acetylation with acetic anhydride to form 2-acetoxy-3-ethenylbenzoic acid. nih.gov

Selective derivatization of one group in the presence of the other often requires the use of protecting groups or careful control of reaction conditions. For example, the greater acidity of the carboxylic acid allows for its selective deprotonation and subsequent reaction under milder basic conditions compared to the phenolic hydroxyl.

Table 3: Common Derivatization Reactions

| Functional Group | Reagent(s) | Product Type |

|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Thionyl Chloride, then Amine | Amide |

| Phenolic Hydroxyl | Alkyl Halide, Base | Ether |

Esterification Mechanisms and Kinetics

The esterification of this compound, particularly the conversion of its carboxylic acid group, is most effectively understood through the lens of the Fischer-Speier esterification mechanism. wikipedia.orgorganic-chemistry.orgmdpi.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol. chemguide.co.uk Although direct kinetic studies on this compound are not prevalent in the literature, the mechanism for closely related hydroxybenzoic acids, like salicylic (B10762653) acid, provides a robust model. winthrop.edu

The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgchemguide.co.uk This initial step significantly enhances the electrophilicity of the carbonyl carbon. wikipedia.org Subsequently, the nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org A proton transfer then occurs, followed by the elimination of a water molecule to yield the protonated ester. wikipedia.org The final step is the deprotonation of this species to regenerate the acid catalyst and produce the final ester product. wikipedia.org

The entire process is a series of equilibrium steps. To drive the reaction toward the ester product, it is common practice to use an excess of the alcohol reactant or to remove water as it is formed, for instance, through Dean-Stark distillation. wikipedia.orgathabascau.ca The rate of esterification is influenced by steric hindrance around the carboxylic group and the nature of the alcohol. athabascau.ca For this compound, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding, which may influence the reaction kinetics compared to its meta and para isomers.

Table 1: Key Steps in Fischer-Speier Esterification of this compound

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk |

| 2. Nucleophilic Attack | The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. wikipedia.org |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. |

| 4. Water Elimination | The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond. wikipedia.org |

| 5. Deprotonation | The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product. wikipedia.org |

This table is based on the general mechanism of Fischer-Speier esterification.

Amide Formation Pathways involving Hydroxybenzoic Acids

Amide synthesis from this compound can proceed through several established pathways, primarily involving the activation of the carboxylic acid group. libretexts.org A common laboratory method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride or phosphorus trichloride. researchgate.netresearchgate.net The resulting 3-ethenyl-2-hydroxybenzoyl chloride can then react readily with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. researchgate.net

Alternatively, direct condensation of the carboxylic acid with an amine is possible but often requires harsh conditions or the use of coupling agents like dicyclohexylcarbodiimide (DCC). libretexts.org In biological systems and some biomimetic synthetic routes, amide formation is often facilitated by converting the hydroxybenzoic acid into a thioester, such as a Coenzyme A (CoA) derivative. jmb.or.kr This "activates" the carboxyl group, making it susceptible to nucleophilic attack by an amine. jmb.or.kr For instance, studies on the biosynthesis of hydroxybenzoyl amines have shown that hydroxybenzoic acid-CoA ligases catalyze the formation of the thioester intermediate, which is then converted to an amide by N-acyltransferases. jmb.or.kr

A patented process for producing salicylic acid amides involves the direct reaction of a salicylic acid ester (like methyl salicylate) with an amine at elevated temperatures (100-200 °C), which drives off the alcohol (methanol) and forms the amide. google.com This method could potentially be adapted for derivatives like this compound.

Theoretical Understanding of Reaction Pathways and Intermediates

Computational chemistry, particularly quantum chemical methods, provides profound insights into the reaction mechanisms, transition states, and intermediates involved in the transformations of hydroxybenzoic acids.

Quantum Chemical Investigations of Transition States

Quantum chemical studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving hydroxybenzoic acids. researchgate.netresearchgate.net Such calculations can determine the geometries and energies of reactants, products, and, crucially, the transition states that connect them. nih.gov

For reactions like decarboxylation, which can be a competing pathway for hydroxybenzoic acids under certain conditions, DFT studies have elucidated the structures of transition states. researchgate.netnih.gov These investigations have shown that the presence of a catalyst, such as an acid, or even a single water molecule can dramatically lower the activation energy by facilitating proton transfer through a cyclic transition state. researchgate.net

In the context of this compound, the ortho-hydroxyl group is of particular interest. Ab initio quantum chemical studies on salicylic acid (2-hydroxybenzoic acid) have revealed the presence of a strong intramolecular hydrogen bond. acs.orgcapes.gov.br This hydrogen bond stabilizes the molecule and its corresponding anion. In the gas phase, the anion of salicylic acid can form a "bridged" structure where the proton is shared between the carboxylate and phenoxide oxygens. acs.orgcapes.gov.br Similar calculations on 5-chloro-2-hydroxybenzoic acid confirm that the intramolecular hydrogen bond between the ortho-hydroxyl and the carbonyl group creates a stable six-membered ring, which influences the molecule's vibrational frequencies and reactivity. documentsdelivered.com It is highly probable that the this compound molecule would exhibit similar intramolecular hydrogen bonding, affecting the energy barriers for its various reactions. DFT calculations could precisely model the transition states for its esterification and amidation, quantifying the energetic impact of the ethenyl group substituent.

Mechanistic Probes using Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). epa.govmdpi.com The reaction of these radicals with aromatic compounds like hydroxybenzoic acids provides a mechanistic probe into their reactivity and degradation pathways. scielo.br

Studies on the degradation of 2-hydroxybenzoic acid (salicylic acid) by AOPs such as the Fenton process (Fe²⁺/H₂O₂) and UV/H₂O₂ show that the reaction proceeds primarily via hydroxylation of the aromatic ring. scielo.brresearchgate.net The hydroxyl radical, being a powerful electrophile, attacks the electron-rich benzene ring. rsc.org The position of this attack is governed by the directing effects of the existing substituents (–OH and –COOH). The primary products formed from the degradation of salicylic acid are 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. scielo.br

For this compound, the reaction with hydroxyl radicals would be more complex. The •OH radical can attack the aromatic ring, but it can also add across the double bond of the ethenyl group. DFT studies on the reaction of •OH with benzoic acid show that addition to the ring is a major pathway, forming pre-reactive complexes that lead to hydroxylated products. rsc.org The presence of the activating hydroxyl and ethenyl groups would likely make the aromatic ring of this compound highly susceptible to radical attack. Furthermore, the reaction of •OH with the ethenyl side chain would lead to the formation of radical intermediates, which could undergo further oxidation or polymerization. The competition between these pathways—ring hydroxylation versus side-chain addition—is a key mechanistic question that could be resolved through detailed product analysis and computational modeling.

Table 2: Potential Reaction Sites for Hydroxyl Radical Attack on this compound

| Reaction Site | Description of Potential Reaction | Expected Outcome |

| Aromatic Ring | Electrophilic addition of •OH to the benzene ring. rsc.org | Formation of various dihydroxy-ethenylbenzoic acid isomers. |

| Ethenyl Group | Addition of •OH across the C=C double bond. | Formation of a radical intermediate on the side chain, leading to alcohols or carbonyl compounds upon further oxidation. |

| Carboxylic Group | Hydrogen abstraction from the OH group (less likely in aqueous solution). | Decarboxylation under certain conditions. nih.gov |

This table outlines the probable reaction pathways based on the known reactivity of hydroxyl radicals with similar organic compounds.

Advanced Analytical Characterization Techniques for 3 Ethenyl 2 Hydroxybenzoic Acid

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is indispensable for separating 3-Ethenyl-2-hydroxybenzoic acid from reactants, byproducts, and other impurities, as well as for quantifying its purity. The choice of method depends on the specific analytical goal, such as purity assessment, analysis of volatile components, reaction monitoring, or large-scale purification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and concentration of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode used for this class of compounds.

The separation is typically achieved using a gradient elution involving an aqueous solution, often acidified with phosphoric acid or formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. caltech.eduresearchgate.net This allows for the efficient separation of the main compound from more or less polar impurities. Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where the compound exhibits maximum absorbance, typically around 230 nm or 254 nm for phenolic acids. umass.edu For quantification, a calibration curve is generated using standards of known concentration to ensure accuracy. While a validated method for this compound is not detailed in the provided results, the methodology would closely follow established procedures for other hydroxybenzoic acids.

Illustrative HPLC Parameters for Related Benzoic Acids

The following table presents typical retention times for benzoic acid and related hydroxybenzoic acids, demonstrating the separation achievable with HPLC. The retention of this compound would be influenced by its specific polarity relative to these analogs.

| Compound | Retention Time (min) | Analytical Column | Mobile Phase | Detection |

| 3,4,5-Trihydroxybenzoic acid | 1.75 | Acclaim™ Organic Acid | Aqueous buffer & organic solvent | UV at 230 nm |

| 3,5-Dihydroxybenzoic acid | 2.16 | Acclaim™ Organic Acid | Aqueous buffer & organic solvent | UV at 230 nm |

| 4-Hydroxybenzoic acid | 2.83 | Acclaim™ Organic Acid | Aqueous buffer & organic solvent | UV at 230 nm |

| Benzoic acid | 5.60 | Acclaim™ Organic Acid | Aqueous buffer & organic solvent | UV at 230 nm |

| Data is illustrative and sourced from a study on various hydroxybenzoic acids to demonstrate typical HPLC separation. |

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to its carboxylic acid and hydroxyl groups, GC can be employed for two main purposes: to analyze for volatile impurities from its synthesis or to analyze the compound after a derivatization step.

Derivatization, such as esterification to form a more volatile derivative like an ethyl or methyl ester, makes the compound amenable to GC analysis. An isothermal GC method using a standard column like SE-30 and a flame-ionization detector (FID) has been successfully developed for the simultaneous analysis of various 4-hydroxybenzoate (B8730719) esters and 4-hydroxybenzoic acid. A similar approach could be adapted for this compound to assess its purity or to quantify it in the presence of other volatile substances.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase, often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The separated spots are visualized under UV light, where aromatic compounds like benzoic acids appear as dark spots on a fluorescent background. The relative positions of the spots, defined by the retention factor (Rf value), indicate the progress of the reaction. A completed reaction is often indicated by the disappearance of the starting material spot.

Illustrative TLC Data for Reaction Components

The Rf values of reactants and products depend on their polarity and the solvent system used. More polar compounds have lower Rf values on a silica gel plate.

| Compound Class | Example Compound | Typical Polarity | Expected Rf Value |

| Aromatic Hydrocarbon | Naphthalene | Low | High |

| Ketone | 4-Decanone | Medium | Medium |

| Alcohol | Fluorenol | High | Low |

| Carboxylic Acid | Benzoic Acid | Very High | Very Low |

| Data is illustrative, based on general principles of chromatography on silica gel to show relative compound polarity and mobility. |

When a pure sample of this compound is needed on a larger scale than what analytical HPLC can provide, preparative column chromatography is the method of choice. This technique operates on the same principles as TLC but is used for purification rather than just analysis.

In a typical procedure, a glass column is packed with a stationary phase, most commonly silica gel (for normal-phase chromatography). The crude product mixture is loaded onto the top of the column and eluted with a solvent system, often starting with a nonpolar solvent and gradually increasing the polarity (gradient elution). This allows for the separation of compounds based on their affinity for the stationary phase. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined and the solvent is evaporated to yield the purified this compound. This method is crucial for separating diastereomeric mixtures or closely related isomers.

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is the definitive method for elucidating the molecular structure of a synthesized compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for the unambiguous structural confirmation of this compound. Research on the polymerization of 3-vinylsalicylic acid confirms that NMR spectroscopy is a key technique for characterization. researchgate.net

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, their proximity to one another (spin-spin coupling), and their quantitative ratio. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl group protons (typically in the 5-7 ppm range), the aromatic protons on the benzene (B151609) ring, and the acidic protons of the hydroxyl and carboxylic acid groups, which are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR provides information on the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the carboxyl carbon (typically >165 ppm), the aromatic carbons (110-160 ppm), and the sp² carbons of the ethenyl group (110-140 ppm).

While the exact spectral data for this compound is not available in the search results, the data for the closely related 3-hydroxybenzoic acid illustrates the expected signals for the benzoic acid core. The spectrum of the target compound would additionally feature signals corresponding to the ethenyl group (-CH=CH₂).

Illustrative NMR Data for a Related Compound: 3-Hydroxybenzoic Acid

The following tables show experimental NMR data for 3-hydroxybenzoic acid in DMSO-d₆. The spectrum for this compound would show different shifts for the aromatic protons due to the ethenyl substituent and additional signals for the vinyl group.

¹H NMR Data (in DMSO-d₆)

| Assignment | Chemical Shift (ppm) |

|---|---|

| Carboxylic acid proton | ~12.9 |

| Hydroxyl proton | ~9.8 |

¹³C NMR Data (in DMSO-d₆)

| Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 167.6 |

| C-OH (Aromatic) | 157.6 |

| C-COOH (Aromatic) | 131.1 |

| Aromatic CH | 120.9 |

| Aromatic CH | 120.2 |

| Aromatic CH | 116.6 |

Note: This data is for the analog 3-hydroxybenzoic acid and serves to illustrate the types of signals expected for the core structure. The target compound would have a different substitution pattern and additional vinyl signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural components: the hydroxyl (-OH), carboxylic acid (-COOH), and vinyl (-CH=CH2) groups.

The presence of the hydroxyl group gives rise to a broad absorption band in the region of 3300-2500 cm⁻¹. The carboxylic acid functional group is identifiable by a strong carbonyl (C=O) stretching vibration, typically appearing between 1710 and 1680 cm⁻¹. pressbooks.pub The vinyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching around 1630 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 1000-650 cm⁻¹ region. libretexts.org For instance, studies on similar hydroxybenzoic acids show that the position and nature of these bands can be influenced by intermolecular hydrogen bonding. researchgate.netresearchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (intermolecular H-bonded) | 3300-2500 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1710-1680 |

| O-H Stretch | Included in the broad 3300-2500 band | |

| C-O Stretch | 1320-1210 | |

| Vinyl (-CH=CH2) | =C-H Stretch | >3000 |

| C=C Stretch | ~1630 | |

| Aromatic Ring | C=C Stretch | 1600 and 1475 |

| C-H Bending (out-of-plane) | 900-675 |

Note: The exact positions of the peaks can vary depending on the sample preparation and the physical state (solid or solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for quantitative analysis. The aromatic ring and the conjugated system formed by the vinyl group and the carboxylic acid in this compound will give rise to characteristic UV absorption bands.

Molecules with conjugated π systems, such as this one, typically exhibit π → π* transitions, which are strong absorptions. libretexts.org The presence of the hydroxyl and carboxyl groups on the benzene ring can also lead to n → π* transitions. youtube.com The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups like the hydroxyl group. For many hydroxybenzoic acids, these absorptions occur in the UV region, typically between 200 and 400 nm. acs.orgnist.gov

UV-Vis spectroscopy is also a primary method for determining the concentration of a substance in solution, following the Beer-Lambert law. By creating a calibration curve of absorbance versus concentration for a series of standard solutions, the concentration of an unknown sample of this compound can be accurately determined. rsc.orgnih.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200-350 |

| n → π | 300-400 |

Note: The exact λmax and molar absorptivity (ε) values are dependent on the solvent used.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, HPLC-MS, ESI-MS)

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for identifying and quantifying components in a mixture.

Mass Spectrometry (MS): The mass spectrum of this compound (C9H10O3) would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight (166.17 g/mol ). nih.govscbt.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. acs.orgnih.gov

Hyphenated Techniques:

GC-MS: For volatile compounds or those that can be made volatile through derivatization (e.g., trimethylsilyl (B98337) derivatives), GC-MS is an excellent analytical choice. nist.govresearchgate.net The gas chromatogram separates the components of a mixture before they enter the mass spectrometer for detection. The resulting mass spectrum of each component can be compared to spectral libraries for identification. hmdb.cadrugbank.com

HPLC-MS: For non-volatile or thermally labile compounds, HPLC-MS is the preferred method. researchgate.netvu.edu.au The compound is separated by HPLC and then introduced into the mass spectrometer, often using an interface like Electrospray Ionization (ESI).

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode, it can form protonated molecules [M+H]⁺, while in negative ion mode, it can form deprotonated molecules [M-H]⁻. nih.govacs.org ESI-MS can also reveal information about fragmentation patterns, which can be used to elucidate the structure of the molecule. nih.govurl.edu Studies on substituted benzoic acids have shown that fragmentation can be influenced by the position of substituents. acs.orgnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Technique |

| [M]⁺ | 166.06244 | MS |

| [M+H]⁺ | 167.07027 | ESI-MS (+) |

| [M-H]⁻ | 165.05571 | ESI-MS (-) |

| [M+Na]⁺ | 189.05221 | ESI-MS (+) |

(Data sourced from PubChemLite) uni.lu

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C9H10O3), the theoretical elemental composition can be calculated from its molecular formula.

The experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the theoretical values to confirm the purity and stoichiometry of the compound.

Table 4: Elemental Composition of this compound (C9H10O3)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 65.05 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 6.08 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 28.87 |

| Total | 166.19 | 100.00 |

Crystallographic Analysis of Hydroxybenzoic Acid Derivatives (e.g., Powder X-ray Diffraction, Single Crystal X-ray Diffraction)

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is a rapid analytical technique used to identify crystalline phases and can provide information on the unit cell dimensions. carleton.eduacs.org The material is finely ground, and the resulting diffraction pattern is a fingerprint of its crystal structure. units.it PXRD is valuable for distinguishing between different polymorphic forms of a compound and for assessing sample purity. rsc.orgnih.gov

Single Crystal X-ray Diffraction: This is the most powerful method for determining the precise molecular structure of a compound, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net To perform this analysis, a single, high-quality crystal is required. The resulting electron density map allows for the unambiguous determination of the atomic positions in the crystal lattice. researchgate.net Studies on derivatives of hydroxybenzoic acid have utilized single-crystal X-ray diffraction to elucidate detailed structural features and packing arrangements in the solid state. acs.orgresearchgate.net

Theoretical and Computational Investigations of 3 Ethenyl 2 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular properties and reactivity of chemical compounds. These computational methods provide detailed insights into the electronic structure, stability, and behavior of molecules, complementing experimental findings. For 3-ethenyl-2-hydroxybenzoic acid, a variety of theoretical approaches have been employed to elucidate its fundamental characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural parameters, stability, and reactivity of organic molecules. DFT calculations, often utilizing functionals like B3LYP, provide a good balance between accuracy and computational cost.

Theoretical studies on related hydroxybenzoic acid derivatives have demonstrated the utility of DFT in optimizing molecular geometries and predicting vibrational frequencies. acs.org For instance, in a study of 3-hydroxybenzoic acid, DFT was used to determine its stable conformation and analyze its electronic properties. nih.gov The reactivity of a molecule can be understood by examining its frontier molecular orbitals (HOMO and LUMO), and DFT is a common method for calculating these properties. researchgate.netwikipedia.org The distribution of electron density, which is crucial for understanding a molecule's reactivity, can also be effectively analyzed using DFT. aimspress.com

Interactive Table: Calculated DFT Properties for a Representative Hydroxybenzoic Acid Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic carboxylic acids. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For aromatic carboxylic acids, the MEP map typically shows a region of high negative potential around the carbonyl oxygen and the hydroxyl group, indicating these as likely sites for electrophilic interaction. researchgate.net The aromatic ring itself can exhibit regions of varying potential, influencing its reactivity towards electrophiles. researchgate.net The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Behavior

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net FMO analysis can predict the most probable sites for chemical reactions within a molecule. youtube.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs. wikipedia.orgwisc.edu It allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding the stability and reactivity of a molecule. aimspress.com

Conformational Analysis through Relaxed Potential Energy Scans

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. A relaxed potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.net

This method involves systematically changing a specific dihedral angle while allowing the rest of the molecule's geometry to relax to its minimum energy. By plotting the energy as a function of the dihedral angle, one can identify the energy minima corresponding to stable conformers and the energy barriers between them. For this compound, key dihedral angles to scan would include those related to the rotation of the ethenyl group, the hydroxyl group, and the carboxylic acid group relative to the benzene (B151609) ring.

Prediction of Spectroscopic Parameters (e.g., Vibrational Wavenumbers, NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation.

Theoretical calculations of vibrational wavenumbers can aid in the assignment of experimental infrared (IR) and Raman spectra. acs.org The calculated frequencies are often scaled by an empirical factor to better match the experimental values.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated theoretically. pdx.eduresearcher.life These calculations can help in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, which is a crucial step in structure elucidation. nih.govnih.gov The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Interactive Table: Predicted Spectroscopic Data for a Representative Hydroxybenzoic Acid Derivative

| Spectroscopic Parameter | Predicted Value |

| C=O Stretching Frequency (IR) | ~1700 cm⁻¹ |

| O-H Stretching Frequency (IR) | ~3300 cm⁻¹ |

| Aromatic C-H ¹H NMR Chemical Shift | 7.0-8.0 ppm |

| Carboxylic Acid ¹H NMR Chemical Shift | >10 ppm |

| Aromatic ¹³C NMR Chemical Shift | 110-140 ppm |

| Carbonyl ¹³C NMR Chemical Shift | ~170 ppm |

Note: These are approximate values based on typical ranges for similar compounds and would require specific calculations for this compound.

Molecular Modeling and Docking Studies for Theoretical Binding Mechanisms with Biomolecules (in vitro context)

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein. These in silico methods provide insights into the binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-protein complex, guiding further experimental studies in a virtual, or in vitro, context.

While specific docking studies for this compound are not detailed in the available research, the principles of its interaction can be inferred from studies on structurally related 2-hydroxybenzoic acid derivatives. Research on the inhibition of sirtuin 5 (SIRT5), a class of enzymes, by 2-hydroxybenzoic acid analogues provides a relevant case study. nih.gov Molecular docking in this context reveals that the 2-hydroxybenzoic acid moiety is crucial for binding and inhibition. nih.gov

The theoretical binding mechanism for a compound like this compound would likely involve its key functional groups: the carboxylate and the adjacent hydroxyl group. Docking studies on similar molecules have shown that the carboxylate group often forms strong electrostatic interactions, such as salt bridges, with positively charged amino acid residues like arginine (Arg) in the protein's binding pocket. nih.gov The hydroxyl group is also critical, frequently forming hydrogen bonds with residues such as tyrosine (Tyr) and valine (Val). nih.gov

In the case of SIRT5 inhibitors, molecular docking studies indicated that the carboxylate group of the inhibitor forms electrostatic interactions and H-bonds with unique residues Arg105 and Tyr102 located deep in the substrate-binding pocket. nih.gov The adjacent hydroxyl group was observed to form a hydrogen bond with Val221. nih.gov These interactions anchor the molecule within the active site. Additionally, the aromatic ring of the benzoic acid can participate in pi-pi stacking interactions with aromatic residues like phenylalanine (Phe), further stabilizing the complex. nih.gov

Table 1: Summary of Theoretical Biomolecular Interactions for a 2-Hydroxybenzoic Acid Scaffold

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylate Group | Electrostatic (Salt Bridge), Hydrogen Bond | Arginine (Arg), Tyrosine (Tyr) |

| Hydroxyl Group | Hydrogen Bond | Valine (Val), Tyrosine (Tyr) |

| Aromatic Ring | Pi-Pi Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |

| Ethenyl Group | Hydrophobic Interaction | Alanine (Ala), Threonine (Thr) |

This table is a generalized representation based on docking studies of 2-hydroxybenzoic acid derivatives. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. mdpi.com Organic molecules with π-conjugated systems, donor-acceptor groups, and high charge delocalization often exhibit significant NLO properties. mdpi.com Computational chemistry, particularly using Density Functional Theory (DFT), has become an effective tool for predicting the NLO characteristics of molecules like this compound. nih.gov

The key parameters that define a molecule's NLO response are its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net These properties can be calculated using quantum chemical methods, such as those employing the B3LYP functional with a suitable basis set like 6-311++G(d,p). nih.gov Such calculations can predict the NLO response of a molecule before it is synthesized, allowing for the rational design of new materials. nih.govnih.gov

For a molecule to have a non-zero β value, it must be non-centrosymmetric. The structure of this compound, with its substituent groups on the benzene ring, fulfills this requirement. The intramolecular charge transfer between electron-donating groups (like the hydroxyl group) and electron-accepting groups (like the carboxyl group), facilitated by the π-conjugated system of the benzene ring, is a primary determinant of the magnitude of the hyperpolarizability. nih.gov The ethenyl group further extends this π-system, which can enhance NLO properties.

Table 2: Comparison of Theoretically Calculated First Hyperpolarizability (β) for Selected Organic NLO Compounds

| Compound/System | Method | First Hyperpolarizability (β) (esu) | Source |

|---|---|---|---|

| Urea | DFT | 0.373 x 10⁻³⁰ | mdpi.com |

| bis(ACR)–2,4DHBA | DFT/B3LYP/6-311++G | 5.625 x 10⁻³⁰ | mdpi.com |

| Terpyridine-substituted Hexamolybdate (System 5) | TDDFT | 1209.25 x 10⁻³⁰ | nih.gov |

| Terpyridine-substituted Hexamolybdate (System 10) | TDDFT | 1622.67 x 10⁻³⁰ | nih.gov |

This table provides reference values for comparison. The NLO properties of this compound would need to be specifically calculated.

Applications of 3 Ethenyl 2 Hydroxybenzoic Acid in Chemical Science and Materials

Role as a Synthetic Building Block and Intermediate

The trifunctional nature of 3-ethenyl-2-hydroxybenzoic acid makes it a highly versatile building block in organic synthesis. The presence of three distinct reactive sites—the ethenyl (vinyl) group, the phenolic hydroxyl group, and the carboxylic acid—allows for a wide range of chemical modifications. This multifunctionality enables its use as both a precursor for diverse molecules and a key intermediate in complex synthetic routes.

Precursor in the Synthesis of Diverse Organic Compounds and Fine Chemicals

As a precursor, this compound offers multiple pathways for elaboration into more complex molecules. Each functional group can be targeted with specific reagents to build molecular complexity selectively. Benzoic acid and its derivatives are well-established as important precursors for the industrial synthesis of many organic substances. wikipedia.org

The vinyl group is particularly useful for carbon-carbon bond formation through reactions like Heck, Suzuki, or Stille coupling, allowing for the attachment of various aryl or alkyl groups. It can also undergo oxidation to form an epoxide or be cleaved to yield an aldehyde. The hydroxyl and carboxylic acid groups, characteristic of salicylic (B10762653) acid derivatives, can be modified through esterification, etherification, or amidation to produce a wide array of fine chemicals. rasayanjournal.co.innih.gov For instance, salicylic acid itself is a precursor to aspirin, and its derivatives are used in the synthesis of pharmaceuticals and other bioactive molecules. science.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Ethenyl (Vinyl) | Heck Coupling | Aryl halide, Pd catalyst | Aryl-substituted derivative |

| Epoxidation | m-CPBA | Oxirane derivative | |

| Hydroboration-Oxidation | BH₃, H₂O₂, NaOH | Alcohol derivative (anti-Markovnikov) | |

| Hydroxyl | Etherification | Alkyl halide, Base | Ether derivative |

| Esterification | Acyl chloride, Pyridine | Ester derivative | |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester derivative |

| Amidation | Amine, Coupling agent (e.g., DCC) | Amide derivative | |

| Reduction | LiAlH₄ | Benzyl alcohol derivative |

Intermediate in Complex Organic Synthesis Pathways

In multi-step syntheses, the ability to selectively react one functional group while leaving others intact is crucial. This compound can serve as a key intermediate where the vinyl group is introduced early and carried through several steps before being utilized in a final polymerization or cross-coupling reaction. Alternatively, the acid and hydroxyl groups can be protected, allowing for modification of the vinyl group, followed by deprotection to reveal the final structure. This strategic utility is fundamental in the total synthesis of natural products and the construction of complex molecular architectures.

Potential in Polymer Chemistry and Functional Materials Science

The presence of a polymerizable vinyl group makes this compound a promising candidate for the development of advanced polymers and functional materials.

Exploration as a Monomer or Precursor for Polymeric Systems

Vinyl monomers are foundational to the polymer industry, used in the production of everything from polyethylene to synthetic rubbers. this compound can act as a functional monomer in vinyl polymerization reactions, such as free-radical, cationic, or anionic polymerization. google.com Homopolymerization would yield a polymer with pendant 2-hydroxybenzoic acid moieties, while copolymerization with other vinyl monomers (e.g., styrene, acrylates) would allow for the tuning of the resulting polymer's properties.

The resulting polymers, containing the salicylic acid functional group, could exhibit enhanced thermal stability, specific solubility characteristics, and the ability to chelate metal ions. google.com The synthesis of polymers from ethylenically unsaturated derivatives of salicylic acid has been explored for these very purposes. google.com

Table 2: Potential Polymeric Systems Derived from this compound

| Polymerization Method | Resulting Polymer Type | Potential Properties and Applications |

| Free-Radical Polymerization | Homopolymer: Poly(this compound) | Metal chelation, functional coatings, adhesive resins. |

| Copolymer (e.g., with Styrene) | Tunable thermal properties, modified hydrophilicity, precursor for cross-linked materials. | |

| Controlled Radical Polymerization (e.g., RAFT, ATRP) | Well-defined block copolymers | Self-assembling nanomaterials, drug delivery systems, responsive materials. |

Integration into Novel Functional Materials

The salicylic acid moiety offers unique functionalities that can be integrated into materials. Salicylic acid and its derivatives are known to be antibacterial agents. nih.gov Polymers incorporating this monomer could be used to create surfaces with inherent antimicrobial properties. Furthermore, the ability of the salicylic acid group to chelate metal ions is a significant feature. google.com This property could be exploited in the development of materials for heavy metal removal from water, sensors for specific metal ions, or as polymer-supported catalysts.

The synthesis of polymer-drug conjugates, for instance by linking salicylic acid to a polymer backbone like poly(vinyl alcohol), has been investigated for controlled drug release systems. sapub.orgresearchgate.net A polymer derived directly from this compound would have the drug moiety inherently part of its structure, offering a different approach to creating functional biomaterials.

Catalytic Roles in Chemical Transformations

While direct evidence of this compound acting as a catalyst is not documented, the functional groups within the molecule suggest potential catalytic activity. The combination of a carboxylic acid and a neighboring hydroxyl group can facilitate certain reactions through bifunctional catalysis, where one group acts as a Brønsted acid and the other as a Brønsted base or nucleophile.

This arrangement is known to be effective in promoting reactions like ester hydrolysis. The vinyl group provides a critical handle for immobilizing the catalytic molecule onto a solid support, such as a polymer resin. This would create a heterogeneous catalyst that is easily separated from the reaction mixture, offering advantages in terms of recyclability and process purification. The electronic nature of the vinyl group could also modulate the acidity of the carboxylic and phenolic protons, potentially tuning the catalytic activity compared to unsubstituted salicylic acid.

Participation in Acid-Catalyzed Reactions

This compound, a derivative of salicylic acid, possesses three functional groups that can participate in acid-catalyzed reactions: a carboxylic acid, a hydroxyl group, and a vinyl group. The reactivity of this compound under acidic conditions is dictated by the interplay of these groups.

One of the primary acid-catalyzed reactions involving this compound is esterification . The carboxylic acid group can react with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ester. This reaction, known as Fischer esterification, is a reversible process where the equilibrium can be shifted towards the product by removing water. iajpr.com Similarly, the hydroxyl group can undergo esterification with carboxylic acids or their derivatives, like acid anhydrides, under acidic conditions. For instance, the acylation of salicylic acid with acetic anhydride (B1165640) is a well-known reaction to produce acetylsalicylic acid (aspirin). youtube.com

The vinyl group can also participate in acid-catalyzed reactions, most notably hydration and polymerization . In the presence of a strong acid and water, the vinyl group can undergo hydration according to Markovnikov's rule, where a proton adds to the carbon with more hydrogen atoms, and a hydroxyl group adds to the more substituted carbon, forming a secondary alcohol. scribd.com Furthermore, under certain acidic conditions, the vinyl group can initiate cationic polymerization, leading to the formation of a polymer with a polystyrene-like backbone. The presence of the electron-donating hydroxyl group on the aromatic ring can influence the reactivity of the vinyl group in these reactions.

The following table summarizes the potential acid-catalyzed reactions of this compound:

| Functional Group | Reaction Type | Reagent | Product |

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol) | Methyl 3-ethenyl-2-hydroxybenzoate |

| Hydroxyl Group | Esterification | Carboxylic Anhydride (e.g., Acetic Anhydride) | 2-(acetyloxy)-3-ethenylbenzoic acid |

| Vinyl Group | Hydration | Water/Acid Catalyst | 2-hydroxy-3-(1-hydroxyethyl)benzoic acid |

| Vinyl Group | Cationic Polymerization | Acid Catalyst | Poly(this compound) |

This table presents potential reactions based on the functional groups of this compound and general principles of organic chemistry.

Investigation of Enzyme-Mediated Biocatalytic Processes involving Hydroxybenzoic Acids

The structural features of this compound make it an interesting substrate for enzyme-mediated biocatalytic processes. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com

The vinyl group of this compound is a potential target for enzymatic transformations. For example, enzymes like vinylphenol hydratase can catalyze the stereospecific hydration of a vinyl group. Studies on 4-vinylphenol have shown that Nocardia species can hydrate the vinyl group to form 1-(4'-hydroxyphenyl)ethanol, which can be further oxidized to 4'-hydroxyacetophenone by an alcohol dehydrogenase. cdnsciencepub.comcdnsciencepub.com This suggests that a similar enzymatic pathway could transform the ethenyl group of this compound.

Furthermore, the phenolic hydroxyl group and the vinyl group make this molecule a substrate for oxidative enzymes like peroxidases and laccases . These enzymes can initiate radical polymerization of vinyl monomers. mdpi.comtudelft.nl The enzyme catalyzes the formation of a radical on an initiator molecule, which then starts a chain-growth polymerization of the vinyl group. tudelft.nl This enzymatic approach to polymerization is considered a milder and more environmentally benign alternative to conventional methods. tudelft.nl Research on the enzymatic polymerization of phenolic compounds has been extensively studied, and these processes can lead to the synthesis of novel polymers with potential applications in various fields. nih.govsci-hub.in

The biosynthesis of salicylic acid and its derivatives in plants and bacteria involves a series of enzymatic steps starting from chorismate. nih.govnih.gov While the direct biosynthesis of this compound is not explicitly detailed in the provided search results, the existing knowledge of salicylate (B1505791) biosynthesis pathways suggests that enzymatic modifications of the salicylic acid scaffold are plausible. nih.govnih.govmdpi.com

Below is a table outlining potential enzyme-mediated reactions involving this compound:

| Enzyme Class | Reaction Type | Potential Product |

| Hydratase | Hydration of vinyl group | 2-hydroxy-3-(1-hydroxyethyl)benzoic acid |

| Dehydrogenase | Oxidation of the alcohol from hydration | 3-acetyl-2-hydroxybenzoic acid |

| Peroxidase/Laccase | Radical Polymerization | Poly(this compound) |

| Hydroxylase | Hydroxylation of the aromatic ring | Dihydroxy-3-ethenylbenzoic acid derivatives |

This table is based on known biocatalytic reactions of similar compounds and represents potential transformations for this compound.

Design and Synthesis of Cocrystals for Enhanced Material Properties

Cocrystallization is a crystal engineering technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other materials without altering their chemical structure. nih.govhumanjournals.combrieflands.com Cocrystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds. nih.gov this compound, with its multiple functional groups capable of forming hydrogen bonds, is a promising candidate for the design and synthesis of cocrystals.

The design of cocrystals relies on the concept of supramolecular synthons , which are robust and predictable patterns of intermolecular interactions. The carboxylic acid group of this compound can form a strong and common acid-acid homodimer or an acid-amide heterodimer with a suitable coformer. researchgate.netfigshare.com The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor.

The synthesis of cocrystals can be achieved through various methods, including:

Solvent evaporation: Dissolving stoichiometric amounts of the components in a common solvent and allowing the solvent to evaporate slowly. nih.gov

Grinding: Mechanically grinding the two solid components together, either neat or with a small amount of liquid (liquid-assisted grinding).

Slurry crystallization: Stirring a suspension of the less soluble component in a solution of the more soluble coformer. figshare.com

Reaction crystallization: Mixing non-stoichiometric concentrations of the components to generate a supersaturated solution from which the cocrystal precipitates. nih.gov

By forming cocrystals, it may be possible to enhance the material properties of this compound, such as its solubility, dissolution rate, stability, and mechanical properties. researchgate.netresearchgate.net For example, cocrystallization of a poorly soluble drug with a highly soluble coformer can significantly improve its bioavailability. researchgate.net

The following table lists potential coformers and the primary supramolecular synthons they could form with this compound:

| Coformer Type | Example Coformer | Potential Supramolecular Synthon |

| Amide | Nicotinamide, Isonicotinamide | Carboxylic acid - Amide heterodimer |

| Carboxylic Acid | Benzoic acid, Adipic acid | Carboxylic acid - Carboxylic acid heterodimer |

| Pyridine derivative | Isonicotinamide | Carboxylic acid - Pyridine heterosynthon |

| Hydroxy compound | Resorcinol, Catechol | Hydroxyl - Hydroxyl and Carboxylic acid - Hydroxyl interactions |

This table illustrates the principles of cocrystal design by suggesting potential coformers and the expected intermolecular interactions with this compound.

Environmental Fate and Degradation Studies of 3 Ethenyl 2 Hydroxybenzoic Acid

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-living environmental factors such as sunlight and water.

Photolysis under Various Light Conditions (e.g., UV Light)

Specific studies on the photolysis of 3-Ethenyl-2-hydroxybenzoic acid are not documented. In theory, as a substituted aromatic compound containing a carboxylic acid, a hydroxyl group, and a vinyl group, it would be expected to absorb ultraviolet (UV) radiation. This absorption of light energy, particularly from sunlight, could lead to its direct photolysis. The process involves the excitation of electrons to higher energy states, which can result in the cleavage of chemical bonds. The vinyl and hydroxyl groups on the benzene (B151609) ring may influence the rate and pathway of photodegradation. For related compounds like hydroxybenzoic acids, photolysis can lead to the formation of hydroxylating species, which can further accelerate degradation. rsc.org However, without experimental data, the specific photoproducts and quantum yield for this compound remain unknown.

Hydrolytic Degradation Mechanisms

There is no specific information available regarding the hydrolytic degradation of this compound. Generally, hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The functional groups present in this compound—the carboxylic acid, hydroxyl, and ethenyl groups attached to a stable benzene ring—are not typically susceptible to rapid hydrolysis under normal environmental pH conditions (pH 5-9). Esters and amides are more prone to hydrolysis than the groups in this molecule. libretexts.org Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in the environment.

Advanced Oxidation Processes (AOPs) for Compound Removal

Advanced Oxidation Processes (AOPs) are water treatment methods designed to remove organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.com While no studies have specifically tested AOPs on this compound, research on similar compounds like 2-hydroxybenzoic acid demonstrates the potential efficacy of these methods. scielo.brresearchgate.net

Fenton Process Efficacy and Kinetics

No experimental data exists for the degradation of this compound using the Fenton process. The Fenton process utilizes ferrous iron (Fe²⁺) as a catalyst to decompose hydrogen peroxide (H₂O₂) into hydroxyl radicals. omu.edu.tr These radicals are powerful, non-selective oxidants capable of degrading a wide range of organic compounds. omu.edu.tr Studies on 2-hydroxybenzoic acid have shown that the Fenton process is highly effective, with degradation rates being significantly influenced by factors such as pH (optimally in the acidic range), and the concentrations of both hydrogen peroxide and the iron catalyst. scielo.brresearchgate.net The reaction typically follows pseudo-first-order kinetics. scielo.br It is plausible that the Fenton process could effectively degrade this compound by attacking the aromatic ring and the ethenyl side chain, leading to ring-opening and eventual mineralization.

UV/Hydrogen Peroxide Degradation Mechanisms

Specific research on the degradation of this compound via the UV/H₂O₂ process is not available. This AOP involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals. mdpi.com This method avoids the production of iron sludge associated with the Fenton process. For related compounds, the UV/H₂O₂ system has proven effective, although sometimes slower than the Fenton process. scielo.brresearchgate.net The efficiency of UV/H₂O₂ can be affected by water matrix components like natural organic matter and carbonate ions, which can scavenge hydroxyl radicals. nih.govnih.gov The mechanism would involve the attack of photogenerated hydroxyl radicals on the this compound molecule, initiating a series of oxidation reactions that break it down into smaller, less complex molecules and ultimately toward carbon dioxide and water.

Biodegradation Pathways and Microbial Metabolism

There are no published studies detailing the specific microbial metabolism or biodegradation pathways for this compound. However, the biodegradation of other hydroxybenzoic acids is well-documented. Microorganisms, particularly bacteria like Pseudomonas and Enterobacter species, are known to utilize various aromatic compounds as carbon and energy sources. researchgate.netnih.gov

Typically, the aerobic degradation of aromatic acids begins with peripheral pathways that convert the initial substrate into a central intermediate, such as catechol or protocatechuate. researchgate.net For a compound like this compound, microbial enzymes would likely first modify or remove the side groups (ethenyl and carboxyl). A common initial step for similar compounds is hydroxylation, followed by the enzymatic cleavage of the aromatic ring (either ortho or meta cleavage) by dioxygenase enzymes. researchgate.netnih.gov The resulting aliphatic acids are then funneled into central metabolic cycles, like the Krebs cycle, for complete mineralization. The presence of the ethenyl group presents an additional site for microbial enzymatic attack, but the specific sequence of reactions remains speculative without direct research.

Microbial Degradation by Specific Bacterial Strains (e.g., Comamonas testosteroni)

No information is available on the degradation of this compound by Comamonas testosteroni or any other specific bacterial strain. While Comamonas testosteroni is known to degrade a variety of aromatic compounds, its activity on this specific substrate has not been reported. mdpi.comresearchgate.net

Enzymatic Mechanisms of Degradation (e.g., Dioxygenases, Decarboxylases)

The specific enzymes, such as dioxygenases and decarboxylases, involved in the degradation of this compound have not been identified or characterized.

Identification and Characterization of Metabolic Intermediates in Biodegradation

There are no studies that have identified or characterized the metabolic intermediates produced during the biodegradation of this compound.

Fundamental Biological Interactions of 3 Ethenyl 2 Hydroxybenzoic Acid in Vitro

Elucidation of Molecular Target Interactions (in vitro mechanistic studies)

The interaction of 3-ethenyl-2-hydroxybenzoic acid with molecular targets, such as enzymes and receptors, is a key area of investigation to unravel its mechanism of action. Studies on related 2-hydroxybenzoic acid derivatives provide a foundational understanding of these interactions.

Research has shown that derivatives of 2-hydroxybenzoic acid can act as inhibitors of various enzymes. A notable example is the inhibition of Sirtuin 5 (SIRT5), a protein deacetylase involved in metabolic regulation. nih.gov A study identified a compound with a 2-hydroxybenzoic acid core as a novel and selective inhibitor of SIRT5. nih.gov This inhibition was found to be dose-dependent. nih.govnih.gov The carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid moiety are crucial for this inhibitory activity. nih.govnih.gov

While direct studies on this compound's effect on cyclooxygenase-2 (COX-2) are not extensively documented, other derivatives of hydroxybenzoic acid have been noted for their anti-inflammatory properties, which are often linked to COX enzyme inhibition. rasayanjournal.co.in

The binding affinity of 2-hydroxybenzoic acid derivatives to their molecular targets is a critical determinant of their biological activity. For the SIRT5-inhibiting compound, molecular docking studies have elucidated the specific interactions within the enzyme's binding pocket. nih.gov The carboxylate group of the inhibitor forms electrostatic interactions and hydrogen bonds with key amino acid residues, namely Arg105 and Tyr102, located in the deep end of the substrate-binding pocket of SIRT5. nih.gov Furthermore, the adjacent hydroxyl group establishes a hydrogen bond with Val221. nih.gov These interactions underscore the importance of the 2-hydroxybenzoic acid scaffold for effective binding and inhibition. nih.gov While these findings are for a derivative, they provide a valuable model for the potential binding modes of this compound.

Cellular Level Mechanistic Studies

The effects of hydroxybenzoic acids extend to the cellular level, influencing signaling pathways, gene expression, and metabolic processes. nih.gov Phytochemicals, including hydroxybenzoic acids, are known to modulate cellular signaling and gene expression. nih.gov For instance, some dihydroxybenzoic acids can activate the Nrf2 signaling pathway, which leads to an increased expression of antioxidant enzymes. nih.gov This, in turn, helps to mitigate oxidative stress and associated cellular damage. nih.gov Additionally, certain hydroxybenzoic acids can influence metabolic pathways by affecting the expression and activity of phase 1 enzymes that are involved in the metabolism of xenobiotics. nih.gov

Investigation of Antioxidant Mechanisms

Hydroxybenzoic acids are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.gov The hydroxyl groups on the benzoic acid structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components. nih.gov This radical scavenging activity has been demonstrated in various in vitro assays. nih.gov

The general mechanism involves the transfer of a hydrogen atom or an electron to a free radical, converting it into a more stable, non-radical species. nih.gov Common in vitro assays used to evaluate this antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. redalyc.orgicontechjournal.com In these assays, the ability of a compound to reduce the stable radical is measured spectrophotometrically.

Below is an interactive data table summarizing the antioxidant activity of a related Schiff base derivative of 2-hydroxybenzoic acid, illustrating its potential as an antioxidant.

| Antioxidant Assay | IC50 Value (µM) |

| DPPH Radical Scavenging | 180.0 |

| Ferrous Ion Chelation | 76.3 |

| Total Antioxidant Activity (Phosphomolybdenum) | 121.5 |

| Data sourced from a study on a newly synthesized asymmetric diimine Schiff base. icontechjournal.com |

Structure-Activity Relationship (SAR) Studies with Related Analogues to Deduce Key Pharmacophores

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for designing more potent derivatives. For hydroxybenzoic acids, the position and nature of substituents on the benzene (B151609) ring play a critical role in their activity.

The 2-hydroxybenzoic acid moiety itself is considered a key pharmacophore for the SIRT5 inhibitory activity observed in its derivatives. nih.gov The carboxylic acid and the phenolic hydroxyl group are indispensable for this action. nih.gov Lead optimization studies on these derivatives have shown that further modifications to the core structure can lead to a significant increase in potency. For instance, the development of a derivative, compound 43, resulted in a 10-fold improvement in inhibitory potency against SIRT5 compared to the initial hit compound. nih.gov

Future Research Directions for 3 Ethenyl 2 Hydroxybenzoic Acid

Exploration of Novel and Sustainable Synthetic Routes